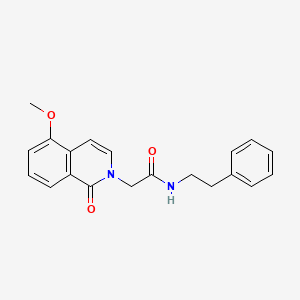

2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamide

Overview

Description

2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamide, also known as methoxetamine, is a dissociative anesthetic drug that is structurally related to ketamine. It was first synthesized in 1999 by a team of chemists at Parke-Davis. Methoxetamine is a potent NMDA receptor antagonist and has been found to have potential applications in scientific research.

Mechanism Of Action

Methoxetamine acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamidee can disrupt the normal functioning of the brain, leading to dissociative effects and altered perception.

Biochemical And Physiological Effects

Methoxetamine has been found to produce a range of biochemical and physiological effects, including dissociation, analgesia, sedation, and hallucinations. It has also been found to have neuroprotective effects, possibly due to its ability to reduce glutamate excitotoxicity.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamidee in lab experiments include its potency and specificity as an NMDA receptor antagonist, as well as its potential applications in the treatment of various neurological and psychiatric disorders. However, the limitations include its potential for abuse and dependence, as well as the lack of information on its long-term effects.

Future Directions

There are several potential future directions for research on 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamidee, including:

1. Further investigation of its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.

2. Exploration of its effects on other neurotransmitter systems, such as the dopamine and serotonin systems.

3. Development of safer and more effective analogs of 2-(1-keto-5-methoxy-2-isoquinolyl)-N-phenethyl-acetamidee for use in scientific research.

4. Investigation of its potential as a tool for studying the mechanisms of addiction and dependence.

5. Examination of its effects on cognitive function and memory formation.

Synthesis Methods

Methoxetamine can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl magnesium bromide to form the corresponding ketone. The ketone is then reacted with hydroxylamine to form the oxime, which is then reduced with sodium borohydride to form the amine. Finally, the amine is reacted with ethyl chloroacetate to form the final product.

Scientific Research Applications

Methoxetamine has been used in scientific research as a tool for studying the NMDA receptor and its role in various physiological processes. It has been found to have potential applications in the treatment of depression, anxiety, and chronic pain.

properties

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-18-9-5-8-17-16(18)11-13-22(20(17)24)14-19(23)21-12-10-15-6-3-2-4-7-15/h2-9,11,13H,10,12,14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBBYIIROZAEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326182 | |

| Record name | 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815099 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide | |

CAS RN |

868223-71-6 | |

| Record name | 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/no-structure.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)

![Ethyl 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2775754.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2775756.png)

![N-(5-(4-ethylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2775757.png)